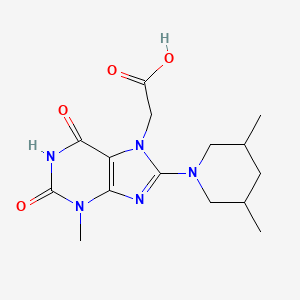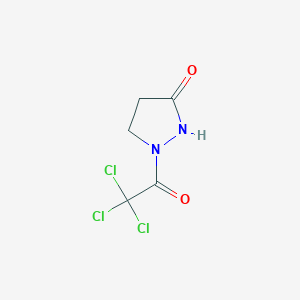
2-(8-(3,5-dimethylpiperidin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-(3,5-dimethylpiperidin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C15H21N5O4 and its molecular weight is 335.364. The purity is usually 95%.
BenchChem offers high-quality 2-(8-(3,5-dimethylpiperidin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-(3,5-dimethylpiperidin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Applications
Chemical Synthesis : The compound is involved in various synthetic processes. For example, it can react with different agents like 1,4-d-gluconolactone, cyclopropyl-carboxylic acids, and others to yield derivatives like 1-(2,6-dihydroxy-9H-purin-8-yl)-sorbitol and 7-chloro-1-cyclopropyl-quinoline-4(1H)-one (Nami, Tizkar, & Zardost, 2017).
Structural Analysis : It was used in the synthesis of compounds like 6-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)hexanoic acid monohydrate, with studies focusing on hydrogen bonds in crystalline structures (Carvalho, Emmerling, & Schneider, 2007).
In Keratinocytes : Research evaluated the safety of new purine derivatives (including ones with acetic acid moiety like 2-(8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl) acetic acid) in human keratinocytes, finding them safe and non-inhibitory to cell proliferation and migration (Wójcik-Pszczoła et al., 2017).
Material Science and Coordination Chemistry
Coordination Polymers : This compound was used in synthesizing multifunctional ligands and forming coordination polymers with metals like Fe-II and Co-III, which have distinct structural features and potential applications in material science (Zhou et al., 2014).
Enantioselective Separation : It played a role in developing a method for the enantiomeric separation of isomers of a xanthine-based compound, crucial in chiral chemistry and pharmaceuticals (Peikova et al., 2019).
Additional Research Applications
Synthesis of Nucleoside and Nucleotide Analogs : It was used in the synthesis of N9-substituted derivatives of 6-amino-7H-purin-8(9H)-one, important in the study of nucleosides and nucleotides (Janeba, Holý, & Masojídková, 2000).
Crystal Engineering : The compound was involved in the design and synthesis of modified purine ligands and their interactions with metal ions, contributing to the field of crystal engineering (Mohapatra & Verma, 2016).
Polymer Synthesis : It was used in the synthesis and polymerization of N-(3-carboxy-2-hydroxypropyl) derivatives of purine bases, creating oligoesters with potential applications in polymer science (Hattori, Takai, & Kinoshita, 1977).
Propiedades
IUPAC Name |
2-[8-(3,5-dimethylpiperidin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-8-4-9(2)6-19(5-8)14-16-12-11(20(14)7-10(21)22)13(23)17-15(24)18(12)3/h8-9H,4-7H2,1-3H3,(H,21,22)(H,17,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOFTAVITWFIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(N2CC(=O)O)C(=O)NC(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 44006781 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479595.png)

![N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2479598.png)


![N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B2479601.png)
![2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2479602.png)
![8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2479604.png)
![N,N'-di(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hexane-1,6-diamine](/img/structure/B2479606.png)




![6-(1,3-Benzodioxol-5-yl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2479618.png)